molecular formula C15H13BrN2O2 B3835291 N-[3-(acetylamino)phenyl]-4-bromobenzamide

N-[3-(acetylamino)phenyl]-4-bromobenzamide

Cat. No. B3835291
M. Wt: 333.18 g/mol
InChI Key: JYUNEFBCZHQKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-4-bromobenzamide (abbreviated as NAPB) is a chemical compound that has been studied extensively for its potential applications in scientific research. NAPB is a derivative of benzamide and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-bromobenzamide is not fully understood. However, it has been suggested that N-[3-(acetylamino)phenyl]-4-bromobenzamide exerts its biological effects by inhibiting the activity of certain enzymes, such as histone deacetylases. This inhibition leads to changes in gene expression, which can result in various biological effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-4-bromobenzamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. N-[3-(acetylamino)phenyl]-4-bromobenzamide has also been found to have anti-tumor effects, which may be useful in the treatment of cancer. Additionally, N-[3-(acetylamino)phenyl]-4-bromobenzamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(acetylamino)phenyl]-4-bromobenzamide in lab experiments is its potential to have various biological effects. This makes it a useful compound for studying the mechanisms of certain biological processes. However, one limitation of using N-[3-(acetylamino)phenyl]-4-bromobenzamide is its potential toxicity. It is important to use appropriate safety precautions when handling N-[3-(acetylamino)phenyl]-4-bromobenzamide in lab experiments.

Future Directions

There are many potential future directions for research involving N-[3-(acetylamino)phenyl]-4-bromobenzamide. One area of research could be focused on understanding the mechanism of action of N-[3-(acetylamino)phenyl]-4-bromobenzamide in more detail. Another area of research could be focused on developing new derivatives of N-[3-(acetylamino)phenyl]-4-bromobenzamide with improved biological activity. Additionally, N-[3-(acetylamino)phenyl]-4-bromobenzamide could be studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-bromobenzamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. N-[3-(acetylamino)phenyl]-4-bromobenzamide has also been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression.

properties

IUPAC Name

N-(3-acetamidophenyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)17-13-3-2-4-14(9-13)18-15(20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUNEFBCZHQKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Acetylamino)phenyl]-4-bromobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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